molecular formula C12H17ClN4O3 B2885686 5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxoethyl)-1H-pyrazole-4-carboxamide CAS No. 956371-30-5

5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxoethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2885686
CAS RN: 956371-30-5
M. Wt: 300.74
InChI Key: ZARURRRDZYXNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxoethyl)-1H-pyrazole-4-carboxamide, also known as 5-Cl-MOPC, is an important synthetic compound used in a variety of scientific research applications. 5-Cl-MOPC is a derivative of pyrazole, a five-member heterocyclic compound that contains nitrogen, oxygen, and carbon atoms. 5-Cl-MOPC is a relatively new compound, having been first synthesized in the early 2000s. It has since been used in a variety of research applications, including biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : Research has focused on developing novel synthesis approaches for derivatives of pyrazole and carboxamide compounds. These compounds are synthesized through multi-step reactions and characterized using various spectroscopic techniques, indicating a broad interest in the chemical manipulation and synthesis of pyrazole derivatives for potential scientific applications (Jadhav et al., 2016).

  • Chemical Reactions and Derivatives : Studies detail the reactions of pyrazole and oxazole derivatives with nitrogen-containing bases, leading to a variety of products. These reactions are essential for creating novel compounds with potential pharmacological applications. The versatility in chemical reactions underscores the utility of pyrazole derivatives in synthesizing new chemical entities (Shablykin et al., 2008).

Biological Activity and Applications

  • Antituberculosis Activity : Synthesized compounds demonstrate moderate to good antituberculosis activity, highlighting the potential of pyrazole derivatives in developing new antimycobacterial agents. The study identifies specific compounds with significant activity against Mycobacterium tuberculosis, suggesting a pathway for developing new therapeutics (Jadhav et al., 2016).

  • Anticancer and Anti-inflammatory Agents : The synthesis of novel heterocyclic compounds derived from natural products demonstrates significant anti-inflammatory and analgesic activities. These findings indicate the potential of pyrazole derivatives as scaffolds for developing new drugs with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity : Synthesis efforts extend to creating compounds with high antimicrobial activity, suggesting the role of pyrazole derivatives in addressing antibiotic resistance and developing new antimicrobial agents. These studies emphasize the importance of chemical synthesis in exploring new therapeutic avenues (Baluja & Chanda, 2017).

Mechanism of Action

Target of Action

The primary target of this compound is Factor Xa , a vitamin K-dependent glycoprotein . Factor Xa plays a crucial role in the blood clotting process, where it converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid .

Mode of Action

This inhibition would prevent the conversion of prothrombin to thrombin, thereby disrupting the blood clotting process .

Biochemical Pathways

The compound’s action on Factor Xa affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, the compound prevents the formation of thrombin, a key enzyme in the coagulation cascade. This disruption can have downstream effects on the formation of fibrin, the protein that forms the structure of blood clots.

Result of Action

The molecular and cellular effects of the compound’s action would likely be a reduction in blood clot formation due to the inhibition of thrombin production . This could potentially be beneficial in conditions where there is a risk of excessive clotting, such as in certain cardiovascular diseases.

properties

IUPAC Name

5-chloro-1,3-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O3/c1-8-10(11(13)16(2)15-8)12(19)14-7-9(18)17-3-5-20-6-4-17/h3-7H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARURRRDZYXNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NCC(=O)N2CCOCC2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1,3-dimethyl-N-(2-morpholino-2-oxoethyl)-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.